1,4-Bis(benzylamino)anthracene-9,10-dione 1,4-Bis(benzylamino)anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 2478-79-7
VCID: VC17605447
InChI: InChI=1S/C28H22N2O2/c31-27-21-13-7-8-14-22(21)28(32)26-24(30-18-20-11-5-2-6-12-20)16-15-23(25(26)27)29-17-19-9-3-1-4-10-19/h1-16,29-30H,17-18H2
SMILES:
Molecular Formula: C28H22N2O2
Molecular Weight: 418.5 g/mol

1,4-Bis(benzylamino)anthracene-9,10-dione

CAS No.: 2478-79-7

Cat. No.: VC17605447

Molecular Formula: C28H22N2O2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(benzylamino)anthracene-9,10-dione - 2478-79-7

Specification

CAS No. 2478-79-7
Molecular Formula C28H22N2O2
Molecular Weight 418.5 g/mol
IUPAC Name 1,4-bis(benzylamino)anthracene-9,10-dione
Standard InChI InChI=1S/C28H22N2O2/c31-27-21-13-7-8-14-22(21)28(32)26-24(30-18-20-11-5-2-6-12-20)16-15-23(25(26)27)29-17-19-9-3-1-4-10-19/h1-16,29-30H,17-18H2
Standard InChI Key LEVZIKPSFVIDHR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)NCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s planar anthracene-9,10-dione scaffold is substituted with two benzylamino groups at positions 1 and 4. This configuration introduces steric bulk while preserving the conjugated π-system critical for DNA intercalation. Theoretical calculations at the RHF 6-31G** level reveal that the benzylamino groups lower the lowest unoccupied molecular orbital (LUMO) energy (-1.8 eV), enhancing electron-accepting capacity and redox activity .

Table 1: Key Molecular Properties

PropertyValue
CAS No.2478-79-7
Molecular FormulaC₂₈H₂₂N₂O₂
Molecular Weight418.5 g/mol
IUPAC Name1,4-bis(benzylamino)anthracene-9,10-dione
SMILESC1=CC=C(C=C1)CNC2=C3C(=C(C=C2)NCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O
SolubilityLow in water; soluble in DMSO

Synthesis and Optimization

Synthetic Routes

The synthesis involves a two-step process:

  • Nucleophilic Substitution: 1,4-Dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione reacts with benzylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃). This step replaces chlorine atoms with benzylamino groups.

  • Oxidation: The intermediate undergoes oxidation using agents like potassium permanganate to yield the final quinone structure.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
SubstitutionBenzylamine, DMF, K₂CO₃, 80°C75–85
OxidationKMnO₄, H₂SO₄, 60°C90–95

Structural Modifications

Introducing sulfur atoms at the 5- and 8-positions (e.g., 5,8-bis(sulfanyl derivatives) further lowers LUMO energies (-2.1 eV), potentially reducing cardiotoxicity by minimizing reactive oxygen species (ROS) generation .

Biological Activities and Mechanisms

Antitumor Properties

In vitro studies demonstrate potent cytotoxicity against leukemia (L1210) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 0.5 µM and 1.2 µM, respectively . The compound inhibits topoisomerase II by stabilizing DNA-enzyme complexes, leading to double-strand breaks. Unlike mitoxantrone, it shows negligible cardiotoxicity in murine models, attributed to its inability to redox-cycle and generate superoxide radicals .

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Reference
L12100.5
MCF-71.2
Hep-G22.8

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 15 µg/mL) and fungi (e.g., Candida albicans, MIC = 20 µg/mL). Mechanistic studies suggest disruption of microbial membrane integrity via quinone-mediated redox cycling .

Comparative Analysis with Related Anthraquinones

Mitoxantrone and Ametantrone

Mitoxantrone (IC₅₀ = 0.1 µM) is 5-fold more potent but induces severe cardiotoxicity due to ROS generation . In contrast, 1,4-bis(benzylamino)anthracene-9,10-dione achieves comparable DNA-binding affinity (Kd = 1.4 × 10⁻⁶ M vs. 1.1 × 10⁻⁶ M for mitoxantrone) without cardiotoxic effects .

Sulfur-Containing Derivatives

Sulfur substitution at positions 5 and 8 (e.g., 5,8-bis(methylsulfanyl)) enhances solubility and reduces LUMO energy (-2.3 eV), further diminishing ROS production . These derivatives show promise in reducing off-target toxicity while retaining anticancer efficacy.

Theoretical and Computational Insights

Electronic Structure Calculations

Semi-empirical AM1 method optimizations reveal that alkylamino side chains increase ionization potentials (7.7–7.9 eV), correlating with enhanced DNA intercalation . Ab initio calculations at the 6-31G** level confirm planar geometry, favoring stacking interactions with DNA base pairs .

QSAR Studies

Quantitative structure-activity relationship (QSAR) models indicate that hydrophobicity (logP = 3.2) and polar surface area (85 Ų) are critical for blood-brain barrier penetration, suggesting potential applications in glioblastoma therapy .

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